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molecular formula Zr(SO4)2<br>O8S2Z B078030 Zirconium sulfate CAS No. 14644-61-2

Zirconium sulfate

Cat. No. B078030
M. Wt: 283.4 g/mol
InChI Key: ZXAUZSQITFJWPS-UHFFFAOYSA-J
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Patent
US04822575

Procedure details

It will be evident to those skilled in the art that the preparation of an aqueous zirconium sulfate solution by the dissolution of a zirconium compound such as, for example, zirconia in sulfuric acid will result in an aqueous zirconium sulfate solution with a relatively high sulfate ion content. In the practice of the process of the present invention, it has been found to be preferable to add to the aqueous zirconium sulfate solution sufficient of the ammonia source to provide a molar ammonia concentration of twice the difference between the molar concentration of the sulfate and that of the zirconium (i.e. NH3 (moles)=2[Zr(moles)--SO4 (moles)]).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Zr+4:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Zr]>S(=O)(=O)(O)O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Zr+4:6].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Step Two
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Zr+4].S(=O)(=O)([O-])[O-]
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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